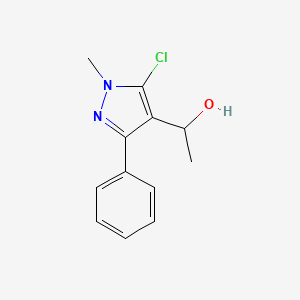

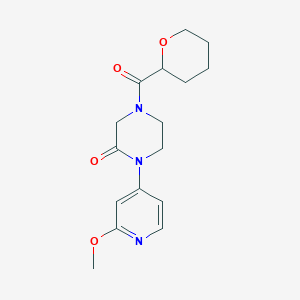

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanol, is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms opposite each other. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related pyrazole compounds involves the use of raw materials such as Ethyl benzoylacetate and 4-Chlorophenylhydrazine hydrochloride in the presence of anhydrous ethanol. The synthesis process is optimized through single factor orthogonal design method experiments, which determine the best conditions for yield and purity. For instance, the synthesis of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one achieved a yield of 99.0% and a purity higher than 99% under specific conditions of anhydrous ethanol volume, dropping time, reflux time, and reflux temperature . This suggests that a similar approach could potentially be applied to synthesize the compound of interest with high yield and purity.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with the potential for various intermolecular interactions. For example, in the compound 4-((3,5-Diphenyl-1H-pyrazol-4-yl)methyl)benzonitrile ethanol hemisolvate, two pyrazole molecules are bridged by an ethanol molecule through hydrogen bonds. The ethanol solvent molecule is situated on a mirror plane, and the trimolecular units are linked by multiple hydrogen bonds and π-stacking interactions . This indicates that the compound of interest may also exhibit similar intermolecular interactions, which could influence its physical and chemical properties.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the specific compound, the metabolic formation of related compounds provides some insight. For example, the compound 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol is formed as a major urinary metabolite in rats following the administration of a related parent drug. This metabolite exhibits a hypocholesteremic effect, which is similar to that of the parent drug . This suggests that the compound of interest may also undergo metabolic transformations that could result in biologically active metabolites.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure and intermolecular interactions. The presence of chlorine and phenyl groups, as well as the potential for hydrogen bonding, can affect the compound's solubility, melting point, and reactivity. Although the specific properties of 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanol are not detailed in the provided papers, the high purity and stability of synthesized pyrazole compounds under certain conditions suggest that the compound of interest may also exhibit favorable physical and chemical properties when synthesized under optimal conditions.

科学的研究の応用

Ultrasonics Promoted Synthesis

A study demonstrated the use of ultrasonics in the synthesis of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives, showcasing the advantages of sonication conditions such as simple work-up procedures, shorter reaction times, and good yields. This method highlights the compound's role in creating new derivatives efficiently (Trilleras et al., 2013).

Structural and Spectral Investigations

Another research focused on the structural and spectral analysis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of the subject compound, combining experimental and theoretical studies to understand its biologically significant properties. This investigation provides insights into the molecular structure, vibrational spectra, and electronic transitions within the molecule, contributing to the fundamental understanding of its chemical behavior (Viveka et al., 2016).

Antimicrobial and Antifungal Applications

Research into novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, incorporating the structural motif of the compound , has shown promising antimicrobial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents, underscoring the compound's utility in medicinal chemistry (Ansari & Khan, 2017).

Catalyst-Free Synthesis in Aqueous Ethanol

A study reported an efficient one-pot method for synthesizing bis-3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives under ultrasound irradiation in aqueous ethanol, presenting a green, catalyst-free protocol. This approach emphasizes the compound's versatility in organic synthesis, offering rapid synthesis with excellent yields and demonstrating its environmental friendliness (Shabalala et al., 2020).

作用機序

特性

IUPAC Name |

1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c1-8(16)10-11(14-15(2)12(10)13)9-6-4-3-5-7-9/h3-8,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLHRUDQRHIDBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N(N=C1C2=CC=CC=C2)C)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2530276.png)

![N-(1-cyanocyclohexyl)-2-[(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2530280.png)

![1,3,7-trimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2530286.png)

![ethyl 4-[3-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2530287.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2530288.png)

![2-Phenyl-4-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2530291.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2530292.png)

![4-methoxy-1-methyl-5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2530293.png)

![5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2530299.png)